N-[4,5-dimethyl-3-(phenylsulfonyl)-1-(propan-2-yl)-1H-pyrrol-2-yl]-2-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4,5-dimethyl-3-(phenylsulfonyl)-1-(propan-2-yl)-1H-pyrrol-2-yl]-2-methylbenzamide, often referred to as Compound X , is a synthetic organic compound with diverse applications. Its unique structure combines a pyrrole ring, a benzene ring, and an amide functional group.
Preparation Methods
a. Synthetic Routes: Several synthetic routes exist for Compound X. One common approach involves the condensation of 4,5-dimethyl-3-(phenylsulfonyl)-1-(propan-2-yl)-1H-pyrrole-2-carboxylic acid with 2-methylbenzoyl chloride. The resulting amide linkage forms Compound X.
b. Reaction Conditions: The reaction typically occurs under mild conditions, using appropriate solvents and reagents. Acid chlorides, such as 2-methylbenzoyl chloride, react with the pyrrole carboxylic acid to form the amide bond. Catalysts or activating agents may be employed to enhance the reaction efficiency.
c. Industrial Production: Compound X is industrially synthesized using scalable methods. Optimization of reaction conditions, purification steps, and yield enhancement are crucial for large-scale production.
Chemical Reactions Analysis
a. Reactivity: Compound X undergoes various chemical reactions:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the sulfonyl group yields the corresponding sulfide.
Substitution: Nucleophilic substitution reactions occur at the amide nitrogen or the phenylsulfonyl group.
Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles (e.g., amines, thiols) and Lewis acids (e.g., AlCl₃).
c. Major Products: The major products depend on the specific reaction conditions. For example, oxidation may yield sulfoxides or sulfones, while reduction leads to the corresponding sulfide.
Scientific Research Applications
Compound X finds applications in:
Medicine: Investigated as a potential drug candidate due to its unique structure and potential biological activity.
Chemical Biology: Used as a probe to study cellular processes.
Industry: Employed in the synthesis of other compounds.
Mechanism of Action
The exact mechanism by which Compound X exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
Compound X stands out due to its sulfonyl-substituted pyrrole moiety. Similar compounds include related pyrrole derivatives, but none precisely match its structure.
Properties
Molecular Formula |
C23H26N2O3S |
---|---|
Molecular Weight |
410.5 g/mol |
IUPAC Name |
N-[3-(benzenesulfonyl)-4,5-dimethyl-1-propan-2-ylpyrrol-2-yl]-2-methylbenzamide |
InChI |
InChI=1S/C23H26N2O3S/c1-15(2)25-18(5)17(4)21(29(27,28)19-12-7-6-8-13-19)22(25)24-23(26)20-14-10-9-11-16(20)3/h6-15H,1-5H3,(H,24,26) |
InChI Key |
HGUMCQQZXODREL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=C(C(=C(N2C(C)C)C)C)S(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.